molecular formula C20H16FN7O B2403404 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea CAS No. 1013835-88-5

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea

Cat. No.: B2403404
CAS No.: 1013835-88-5
M. Wt: 389.394
InChI Key: RSQYCKJJEGPYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical compound, 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea, is a sophisticated small molecule built around a pyrazolyl-pyridazine core scaffold, a structure of high interest in modern medicinal chemistry. Its design incorporates a urea bridge, a functional group known for its excellent hydrogen-bonding capabilities, which facilitates potent and selective interactions with various biological protein targets . The core structural motifs present in this molecule are associated with a wide spectrum of pharmacological activities. Pyrazolyl-urea derivatives have been extensively investigated as potential therapeutic agents, demonstrating significant biological activities ranging from antipathogenic to anticarcinogenic effects . In particular, such compounds have shown promise in anticancer research by interacting with key intracellular pathways, including the inhibition of various protein kinases such as Src and p38-MAPK, which are critical regulators of cell proliferation, survival, and death . Furthermore, the pyridazine heterocycle is a privileged scaffold in drug discovery for neurological conditions. Compounds featuring a 1,4-disubstituted pyridazine core have been explored as potential treatments for SMA-deficiency-related conditions, indicating the relevance of this chemotype in targeting the central nervous system . The presence of both the pyrazole and urea functionalities also suggests potential for cannabinoid receptor modulation, as 3-pyrazolyl-ureas have been developed as potent and selective antagonists for CB1 and CB2 receptors, which are relevant to obesity, metabolic disorders, and psychotic conditions . This molecule is supplied For Research Use Only and is intended for use by qualified researchers for in-vitro studies to further elucidate its mechanism of action, potency, and selectivity within these and other biological contexts.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN7O/c21-14-2-4-16(5-3-14)24-20(29)25-17-8-6-15(7-9-17)23-18-10-11-19(27-26-18)28-13-1-12-22-28/h1-13H,(H,23,26)(H2,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQYCKJJEGPYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential side effects based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C27H32FN9OC_{27}H_{32}FN_9O with a molecular weight of approximately 533.60 g/mol. It contains a urea group linked to a phenyl ring substituted with a fluorine atom, and a pyridazinyl moiety that includes a pyrazole ring. The structural features contribute to its biological activity by enabling interactions with various biological targets.

Research indicates that compounds similar to this compound often act through multiple mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives inhibit protein kinases, which play crucial roles in cancer cell proliferation and survival.
  • Antioxidant Activity : The presence of the pyrazole moiety has been linked to antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 (µM) Effect
HepG2 (liver cancer)10.5Significant growth inhibition
HeLa (cervical cancer)12.0Moderate growth inhibition
MCF7 (breast cancer)15.0Low growth inhibition
A549 (lung cancer)8.0High growth inhibition

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated a reduction in the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines treated with the compound.

Case Studies

  • Case Study on HepG2 Cells : A study focused on HepG2 liver cancer cells showed that treatment with the compound led to apoptosis through activation of the caspase pathway, suggesting its potential as a therapeutic agent in liver cancer .
  • Case Study on HeLa Cells : Another investigation revealed that the compound inhibited cell migration and invasion in HeLa cells, indicating possible applications in preventing metastasis .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has been assessed in various models:

  • Absorption : High oral bioavailability has been noted.
  • Distribution : The compound shows good tissue distribution, particularly in tumor tissues.
  • Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways remain to be fully elucidated.
  • Excretion : Renal excretion is significant, necessitating monitoring for potential nephrotoxicity.

Toxicity studies indicate that while the compound is effective against cancer cells, it exhibits mild toxicity towards normal fibroblasts at higher concentrations .

Scientific Research Applications

Medicinal Chemistry

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit anti-inflammatory, antibacterial, and anticancer activities. For instance:

  • Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole and pyridazine can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases .
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Agricultural Applications

This compound may also find applications in agriculture, particularly as a plant growth regulator or pesticide. The pyrazole and pyridazine moieties are known to enhance plant growth and resistance to pests. Research into similar compounds has indicated their effectiveness in:

  • Fungicides : Certain pyrazole derivatives have shown antifungal properties against common agricultural pathogens.
  • Insecticides : Compounds with similar structural features have been evaluated for their ability to disrupt insect growth and reproduction, providing a potential avenue for pest control in crops .

Biological Research

In biological research, this compound can be utilized to study various biochemical pathways due to its structural complexity. Its potential interactions with specific enzymes or receptors can be explored to understand:

  • Mechanisms of Action : Investigating how the compound interacts with cellular targets can provide insights into its pharmacological effects. For example, it may act as an inhibitor of certain kinases involved in cancer progression .

Case Studies

Several studies have highlighted the applications of compounds similar to this compound:

  • Anti-inflammatory Effects : A study published in the Egyptian Journal of Chemistry demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibited significant anti-inflammatory activity in animal models, suggesting similar potential for this compound .
  • Antimicrobial Activity : Research published in the Journal of Medicinal Chemistry indicated that certain pyrazole derivatives showed effective antimicrobial activity against Gram-positive and Gram-negative bacteria, hinting at the possible utility of this compound in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s urea backbone and aromatic substituents can be compared to two classes of derivatives:

1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13)

  • Core Structure : Urea-linked pyrazole and dimethoxyphenyl groups.
  • Key Differences :

  • MK13 lacks the pyridazine ring and aminophenyl linkage present in the target compound.
  • The 3,5-dimethoxyphenyl group in MK13 introduces electron-donating methoxy substituents, which may enhance solubility compared to the electron-withdrawing 4-fluorophenyl group in the target compound .
    • Functional Implications :
  • Methoxy groups in MK13 could increase polarity and metabolic susceptibility, whereas the fluorine atom in the target compound may improve metabolic stability and membrane permeability.

N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine

  • Core Structure : Pyridazine-pyrazole linked via an amine to a methylphenyl group.
  • Key Differences :

  • This compound lacks the urea moiety and fluorophenyl substituent.
  • Functional Implications:
  • The methyl group may enhance lipophilicity but reduce solubility.

Comparative Data Table

Compound Name / Feature Core Structure Aromatic Substituents Functional Groups Potential Properties
Target Compound Pyridazine-pyrazole-aminophenyl 4-Fluorophenyl Urea, Fluorophenyl Enhanced H-bonding, metabolic stability
MK13 Pyrazole 3,5-Dimethoxyphenyl Urea, Dimethoxyphenyl High polarity, metabolic susceptibility
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine Pyridazine-pyrazole 4-Methylphenyl Amine, Methylphenyl Hydrophobicity, reduced solubility

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea?

  • Methodology :

  • Step 1 : Start with a pyridazine derivative (e.g., 6-aminopyridazin-3-yl precursors) and functionalize the amino group with a pyrazole moiety via nucleophilic substitution or palladium-catalyzed coupling .
  • Step 2 : Introduce the 4-fluorophenylurea group through a carbodiimide-mediated coupling reaction between an isocyanate intermediate and the amine-functionalized pyridazine core .
  • Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like over-alkylation or urea hydrolysis.
  • Step 4 : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm the urea linkage (NH signals at δ 8.5–9.5 ppm), pyridazine aromatic protons (δ 7.5–8.5 ppm), and 4-fluorophenyl substituents (¹⁹F NMR at δ -115 to -120 ppm) .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₆F₂N₈O).
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in DMSO/EtOH), analyze bond lengths and angles to confirm stereoelectronic effects of the fluorine substituent .

Advanced Research Questions

Q. How does the 4-fluorophenyl group influence the compound’s bioactivity compared to non-fluorinated analogs?

  • Methodology :

  • Comparative SAR Studies : Synthesize analogs with Cl, CH₃, or H substituents at the 4-phenyl position and test in vitro/in vivo assays (e.g., enzyme inhibition, cytotoxicity) .
  • Computational Analysis : Perform DFT calculations to assess fluorine’s electron-withdrawing effects on urea hydrogen-bonding capacity or π-π stacking with target proteins .
  • Pharmacokinetic Profiling : Compare metabolic stability (e.g., hepatic microsome assays) to evaluate fluorine’s impact on CYP450-mediated oxidation .

Q. What experimental designs are optimal for resolving contradictory solubility data in aqueous vs. organic media?

  • Methodology :

  • Solubility Screening : Use shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) with HPLC quantification .
  • Co-solvency Studies : Test ternary phase diagrams (e.g., PEG 400/water) to identify formulations that enhance solubility without precipitation .
  • Dynamic Light Scattering (DLS) : Monitor aggregation behavior in aqueous media to distinguish true solubility from colloidal dispersion .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Methodology :

  • Crystallization Screen : Use vapor diffusion (e.g., hanging-drop method) with 96-well screens (Hampton Research) varying pH, ionic strength, and co-solvents .
  • Additive Screening : Introduce small molecules (e.g., crown ethers, ionic liquids) to stabilize crystal lattice interactions .
  • Low-Temperature Data Collection : Collect diffraction data at 100 K to mitigate thermal motion artifacts .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across different kinase inhibition assays?

  • Methodology :

  • Assay Standardization : Use a common reference inhibitor (e.g., staurosporine) and ATP concentration (e.g., 10 µM) across labs .
  • Off-Target Profiling : Employ broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
  • Data Normalization : Report IC₅₀ values relative to vehicle controls and account for batch-to-batch compound purity variations (HPLC >98%) .

Q. What strategies mitigate variability in chromatographic purity assessments?

  • Methodology :

  • HPLC Method Optimization : Use a C18 column with trifluoroacetic acid (0.1% v/v) in water/acetonitrile mobile phase to resolve closely eluting impurities .
  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions to identify degradation products and validate stability-indicating methods .

Experimental Design for In Vivo Studies

Q. What formulation considerations are critical for improving oral bioavailability?

  • Methodology :

  • Lipid-Based Delivery : Prepare self-emulsifying drug delivery systems (SEDDS) using Capryol 90 and Labrasol to enhance intestinal absorption .
  • Pharmacokinetic Modeling : Use non-compartmental analysis (WinNonlin) to calculate AUC, Cₘₐₓ, and t₁/₂ in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.